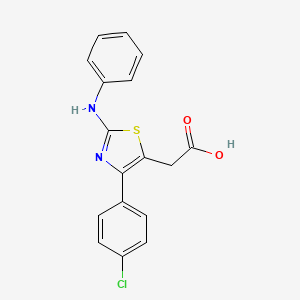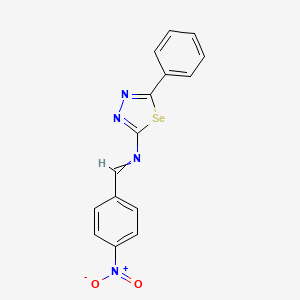![molecular formula C18H34NNaO7S B14670238 Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt CAS No. 41588-58-3](/img/structure/B14670238.png)
Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt is a complex organic compound with a variety of functional groups, including a sulfonic acid ester, an amino group, and a hydroxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt typically involves multiple steps. One common route includes the esterification of butanoic acid with 1-dodecanol, followed by the introduction of the sulfonic acid group through sulfonation reactions. The amino and hydroxyethyl groups are then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification and sulfonation processes. These methods are optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonic acid ester can be reduced to form sulfonic acids or sulfides.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include various derivatives of butanoic acid, such as sulfonic acids, aldehydes, and amine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential therapeutic applications, such as drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the formulation of surfactants, detergents, and emulsifiers due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt involves its interaction with various molecular targets and pathways. The sulfonic acid ester group can interact with proteins and enzymes, potentially inhibiting their activity. The amino and hydroxyethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobutanoic acid: Similar in structure but lacks the sulfonic acid ester and dodecyl ester groups.
4-[(2-Hydroxyethyl)amino]butanoic acid: Similar but does not contain the sulfonic acid ester group.
Butanoic acid, 4-[ethyl(2-hydroxyethyl)amino]-: Similar but with different alkyl groups.
Uniqueness
Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Propiedades
Número CAS |
41588-58-3 |
|---|---|
Fórmula molecular |
C18H34NNaO7S |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
sodium;4-dodecoxy-N-(2-hydroxyethyl)-4-oxo-3-sulfobutanimidate |
InChI |
InChI=1S/C18H35NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-14-26-18(22)16(27(23,24)25)15-17(21)19-12-13-20;/h16,20H,2-15H2,1H3,(H,19,21)(H,23,24,25);/q;+1/p-1 |
Clave InChI |
IRCGYXDPGIAJEK-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C(CC(=NCCO)[O-])S(=O)(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


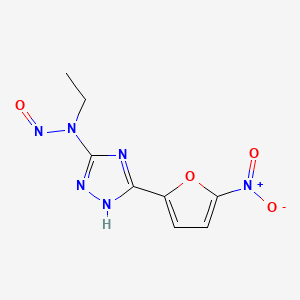


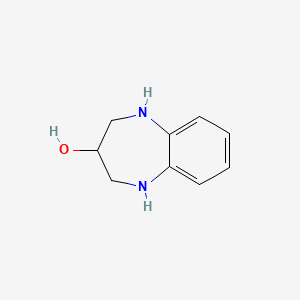
![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-2-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B14670181.png)
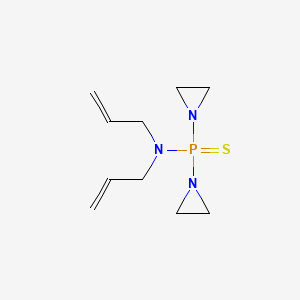
![[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14670192.png)
phosphanium](/img/structure/B14670196.png)
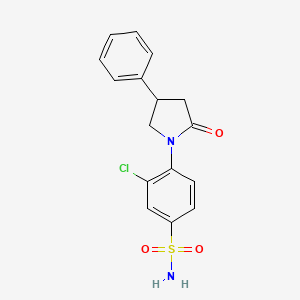

![Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo-](/img/structure/B14670207.png)
